Cas no 850876-88-9 (Danoprevir)

Danoprevir structure
Danoprevir structure
Nome del prodotto:Danoprevir
Numero CAS:850876-88-9
MF:C35H46FN5O9S
MW:731.831251621246
MDL:MFCD16038038
CID:95082
PubChem ID:11285588

Danoprevir Proprietà chimiche e fisiche

Nomi e identificatori

    • RG7227, ITMN-191, RO5190591
    • 4-Fluoro-1,3-dihydro-2H-isoindole-2-carboxylic acid (2R,6S,13aS,14aR,16aS)-14a-[[(cyclopropylsulfonyl)amino]carbonyl]-6-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydro-5,16-dioxocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl ester
    • Danoprevir
    • Danoprevir (ITMN-191)
    • (2R,6S,13aS,14aR,16aS,Z)-6-(((tert-butoxy)carbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-2,3,5,6,7,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa(e)pyrrolo[1,2-e][1,4]diazacyclo
    • Itmn-191 Danoprevir
    • (2,6-dimethylmorpholin-4-yl)acetic acid hydrochloride
    • (2R,6S)-(2,6-dimethylmorpholin-4-yl)acetic acid,hydrochloride
    • (2R,6S)-2,6-dimethyl-4-(4piperidinyl) morpholine
    • 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
    • ITMN-191
    • R7227
    • RG7227
    • RO5190591
    • [(1S,4R,6S,7E,18R)-4-(Cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-
    • EBP 521
    • Ganovo
    • Intermune ITMN-191
    • ITMN 191
    • ITMN B
    • R 05190591
    • R 7227
    • R05190591
    • (1S,4R,6S,14S,18R)-4-Fluoro-1,3-dihydro-isoindole-2-carboxylicacid14-tertbutoxycarbonylamino-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-ylester
    • BRD-K08111240-001-02-8
    • SCHEMBL2289034
    • (2R,6S,13aS,14aR,16aS,Z)-6-((tert-butoxycarbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
    • DB11779
    • danoprevirum
    • MLS006011139
    • CCG-270417
    • (2R,6S,13aS,14aR,16aS,Z)-6-(tert-butoxycarbonylamino)-14a-(cyclopropylsulfonylcarbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
    • R-05190591
    • Danoprevir [USAN:INN]
    • 911Z9PCQ5F
    • UNII-911Z9PCQ5F
    • RO-5190591
    • BDBM50495950
    • DANOPREVIR [INN]
    • RG 7227
    • Danoprevir (RG7227,ITMN-191,RO5190591
    • [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-luoro-1,3-dihydroisoindole-2-carboxylate
    • J-515317
    • CHEMBL258734
    • [(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
    • A12890
    • Danoprevir [USAN]
    • AKOS037515841
    • 4-Fluoro-1,3-dihydro-2h-isoindole-2-carboxylic acid (2r,6s,13as,14ar,16as)-14a-(((cyclopropylsulfonyl)amino)carbonyl)-6-(((1,1-dimet hylethoxy)carbonyl)amino)-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a
    • SMR004702916
    • CHEBI:230664
    • (1S,4R,6S,14S,18R)-4-Fluoro-1,3-dihydro-isoindole-2-carboxylicacid14-tertbutoxycarbonylamino-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diazatricyclo(14.3.0.04,6)nonadec-7-en-18-ylester
    • DANOPREVIR [WHO-DD]
    • Q27271364
    • s1183
    • NCGC00346498-06
    • ITMN191
    • SW219089-1
    • RG-7227
    • 850876-88-9
    • R7227 cpd
    • MDL: MFCD16038038
    • Inchi: 1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7+/t22-,23-,27+,28+,35-/m1/s1
    • Chiave InChI: ZVTDLPBHTSMEJZ-AIYSODCISA-N
    • Sorrisi: CC(OC(O)=N[C@]1([H])C(=O)N2[C@]([H])(C(O)=N[C@@]3(C(O)=NS(=O)(=O)C4CC4)[C@@]([H])(C3)C([H])=C([H])CCCCC1)C[C@@]([H])(OC(=O)N1CC3C(F)=CC=CC=3C1)C2)(C)C |c:32|

Proprietà calcolate

  • Massa esatta: 731.30000
  • Massa monoisotopica: 731.30002740g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 8
  • Complessità: 1530
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 189
  • XLogP3: 3.3

Proprietà sperimentali

  • Densità: 1.41
  • Punto di fusione: Not available
  • Punto di ebollizione: Not available
  • Punto di infiammabilità: Not available
  • PSA: 199.37000
  • LogP: 5.42150
  • Pressione di vapore: Not available

Danoprevir Informazioni sulla sicurezza

Danoprevir Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031573-25mg
Danoprevir
850876-88-9 95%
25mg
¥10538 2024-05-21
Ambeed
A226220-100mg
(2R,6S,13aS,14aR,16aS,Z)-6-((tert-Butoxycarbonyl)amino)-14a-((cyclopropylsulfonyl)carbamoyl)-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecin-2-yl 4-fluoroisoindoline-2-carboxylate
850876-88-9 99%
100mg
$376.0 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6025-10 mg
Danoprevir
850876-88-9 99.35%
10mg
¥1769.00 2022-04-26
TRC
D172820-50mg
Danoprevir
850876-88-9
50mg
$1284.00 2023-05-18
DC Chemicals
DC8238-250 mg
Danoprevir (RG7227)
850876-88-9 0.95
250mg
$1300.0 2022-02-28
S e l l e c k ZHONG GUO
S1183-200mg
Danoprevir (ITMN-191)
850876-88-9 99.94%
200mg
¥29541.33 2023-09-16
ChemScence
CS-0337-50mg
Danoprevir
850876-88-9 98.04%
50mg
$845.0 2022-04-26
ChemScence
CS-0337-10mg
Danoprevir
850876-88-9 98.04%
10mg
$290.0 2022-04-26
Axon Medchem
1669-5 mg
Danoprevir
850876-88-9 99%
5mg
€160.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D127014-25mg
Danoprevir
850876-88-9 ≥95%
25mg
¥3089.90 2023-09-03

Danoprevir Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  rt; 50 °C
Riferimento
Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease
Jiang, Yutong; Andrews, Steven W.; Condroski, Kevin R.; Buckman, Brad; Serebryany, Vlad; et al, Journal of Medicinal Chemistry, 2014, 57(5), 1753-1769

Metodo di produzione 2

Condizioni di reazione
1.1R:EtN(Pr-i)2, R:S:DMF, 0°C; 16 h, 0°C → rt
2.1R:HCl, S:Dioxane, 90 min, rt
2.2R:EtN(Pr-i)2, R:S:DMF, rt → 0°C; 0°C; overnight, 0°C → rt
3.1C:203714-71-0, S:ClCH2CH2Cl, 16 h, 50°C
4.1S:CH2Cl2, 25°C
4.2S:CH2Cl2, 25°C; 25°C
4.3R:LiOH •H2O, S:H2O, S:MeOH, S:THF, rt
5.1R:Diimidazolyl ketone, S:DMF, 2 h, 50°C; 50°C → rt
5.2R:DBU, rt; 50°C
Riferimento
Discovery of Danoprevir (ITMN-191/R7227), a Highly Selective and Potent Inhibitor of Hepatitis C Virus (HCV) NS3/4A Protease
By Jiang, Yutong et al, Journal of Medicinal Chemistry, 2014, 57(5), 1753-1769

Metodo di produzione 3

Condizioni di reazione
1.1R:Diimidazolyl ketone, S:THF, 1 h, reflux; reflux → rt
1.2R:DBU, S:THF, rt; 24 h, rt
1.3R:HCl, S:H2O, pH 1
2.1R:F3CCO2H, S:CH2Cl2, 2 h, rt
2.2R:HCl, S:Et2O
1.1R:C5H5N, S:CH2Cl2, 0°C; 20 min, 0°C
2.1R:EtN(Pr-i)2, S:CH2Cl2, 0°C; 20 min, 0°C
3.1R:HCl, S:Dioxane, 2 h, rt
4.1R:R:EtN(Pr-i)2, S:CH2Cl2, S:DMF, 0°C; 20 min, 0°C
5.1R:LiOH, S:H2O, S:MeOH, S:THF, overnight, rt
5.2R:HCl, S:H2O
6.1R:R:EtN(Pr-i)2, S:CH2Cl2, S:DMF, 0°C; 30 min, 0°C; 0°C → rt; 24 h, rt
7.1C:918870-76-5, S:ClCH2CH2Cl, 50°C; 50°C → 70°C; 1.5 h, 70°C; 10 h, 70°C
Riferimento
Drug resistance against: HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding
By Romano, Keith P. et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 20986-20991, S20986/1-S20986/5

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[5-[(di… Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 70 °C; 1.5 h, 70 °C; 10 h, 70 °C
Riferimento
Drug resistance against: HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding
Romano, Keith P.; Ali, Akbar; Royer, William E.; Schiffer, Celia A., Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(49), 20986-20991

Danoprevir Raw materials

Danoprevir Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:850876-88-9)Danoprevir
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